![molecular formula C24H25N3O3S2 B420702 N-CYCLOHEXYL-N-[2-(NAPHTHALEN-1-YLOXY)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE](/img/structure/B420702.png)
N-CYCLOHEXYL-N-[2-(NAPHTHALEN-1-YLOXY)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-CYCLOHEXYL-N-[2-(NAPHTHALEN-1-YLOXY)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE is a complex organic compound with a unique structure that combines cyclohexyl, naphthyloxy, and benzothiadiazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-N-[2-(NAPHTHALEN-1-YLOXY)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the benzothiadiazole core: This can be achieved through the reaction of o-phenylenediamine with sulfur and a suitable sulfonating agent.
Attachment of the naphthyloxy group: This step involves the reaction of the benzothiadiazole intermediate with 1-naphthol under basic conditions.
Introduction of the cyclohexyl group: The final step involves the reaction of the naphthyloxy-benzothiadiazole intermediate with cyclohexylamine under suitable conditions to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-CYCLOHEXYL-N-[2-(NAPHTHALEN-1-YLOXY)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
N-CYCLOHEXYL-N-[2-(NAPHTHALEN-1-YLOXY)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of N-CYCLOHEXYL-N-[2-(NAPHTHALEN-1-YLOXY)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.
Interacting with cellular membranes: Altering membrane properties and affecting cellular processes.
Inducing oxidative stress: Leading to cell death or other biological responses.
類似化合物との比較
N-CYCLOHEXYL-N-[2-(NAPHTHALEN-1-YLOXY)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but different substituents, leading to variations in their properties and applications.
Other benzothiadiazole derivatives: These compounds share the benzothiadiazole core but differ in their substituents, resulting in different chemical and biological activities.
特性
分子式 |
C24H25N3O3S2 |
|---|---|
分子量 |
467.6g/mol |
IUPAC名 |
N-cyclohexyl-N-(2-naphthalen-1-yloxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C24H25N3O3S2/c28-32(29,23-15-7-13-21-24(23)26-31-25-21)27(19-10-2-1-3-11-19)16-17-30-22-14-6-9-18-8-4-5-12-20(18)22/h4-9,12-15,19H,1-3,10-11,16-17H2 |
InChIキー |
PVGNORRLPMYETM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N(CCOC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC5=NSN=C54 |
正規SMILES |
C1CCC(CC1)N(CCOC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC5=NSN=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


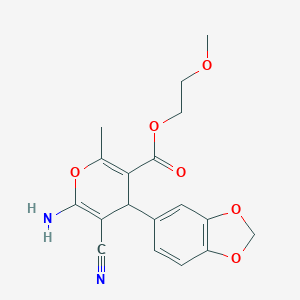
![2-amino-4-(1,3-benzodioxol-5-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B420621.png)
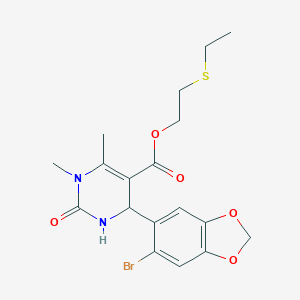
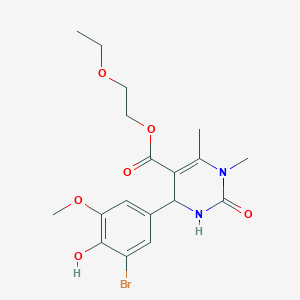
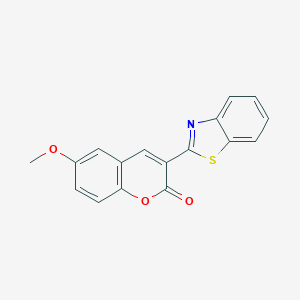
![9A,11-DIMETHYL-1-(6-METHYLHEPTAN-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL 4-FORMYLPHENYL CARBONATE](/img/structure/B420627.png)
![5-[1,1'-biphenyl]-4-yl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B420629.png)
![5-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B420632.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-{4-nitrophenyl}acrylamide](/img/structure/B420633.png)
![Benzimidazo[1,2-a]quinoline-6-carbonitrile](/img/structure/B420639.png)

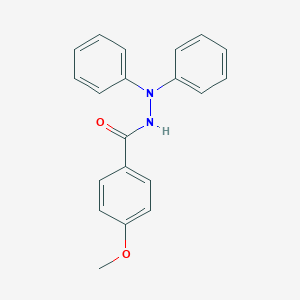
![1-[(4-bromophenyl)(piperidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B420643.png)
![6-pentyl-2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline](/img/structure/B420644.png)
